Einecs 282-351-1

CAS No.: 84192-47-2

Cat. No.: VC17013433

Molecular Formula: C12H27NO3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84192-47-2 |

|---|---|

| Molecular Formula | C12H27NO3 |

| Molecular Weight | 233.35 g/mol |

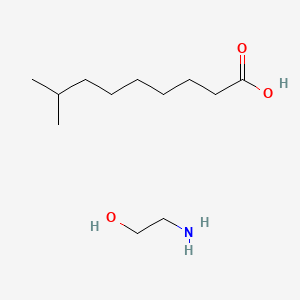

| IUPAC Name | 2-aminoethanol;8-methylnonanoic acid |

| Standard InChI | InChI=1S/C10H20O2.C2H7NO/c1-9(2)7-5-3-4-6-8-10(11)12;3-1-2-4/h9H,3-8H2,1-2H3,(H,11,12);4H,1-3H2 |

| Standard InChI Key | XRJBMPPJLBGVLN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCCCCC(=O)O.C(CO)N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

Einecs 282-351-1 is systematically named tert-decanoic acid, compound with 2-aminoethanol (1:1), reflecting its stoichiometric combination of a branched-chain carboxylic acid and an ethanolamine derivative . The CAS registry number 84192-47-2 provides unambiguous identification across chemical databases. The molecular formula implies a tertiary decanoic acid () paired with 2-aminoethanol () in a 1:1 molar ratio. This association likely involves proton transfer from the carboxylic acid to the amine group, forming a stable ionic complex.

Structural Analysis

The tert-decanoic acid component features a highly branched alkyl chain (C10), which confers significant steric hindrance and influences solubility behavior. Coupling with 2-aminoethanol introduces a polar hydroxylamine moiety, creating an amphiphilic structure capable of interfacial activity. While crystallographic data are unavailable, analogous amine-carboxylic acid complexes typically adopt layered or hydrogen-bonded networks in the solid state.

Physico-Chemical Properties

Experimental data for Einecs 282-351-1 remain limited, but key parameters can be extrapolated from its constituent molecules and homologous compounds:

The compound’s ionic nature suggests limited volatility and potential hygroscopicity. Branched alkyl chains typically reduce melting points compared to linear analogs, though quantitative measurements are absent . In hydrophobic deep eutectic solvents (HDESs), similar amine-carboxylic acid complexes demonstrate tunable viscosity and miscibility profiles, hinting at possible formulation applications .

Regulatory Status and Compliance

Global Regulatory Positioning

No jurisdiction-specific bans or reporting thresholds were identified. The compound falls outside the scope of the Stockholm Convention on Persistent Organic Pollutants and the Montreal Protocol . Users should monitor ECHA CHEM for updates, as regulatory landscapes evolve with emerging toxicity data .

Synthesis and Production Pathways

Industrial synthesis likely involves direct neutralization of tert-decanoic acid with 2-aminoethanol in anhydrous conditions:

Process parameters (temperature, solvent selection, stoichiometry) remain proprietary. Scale-up challenges may include controlling exothermic neutralization and achieving high purity through crystallization or distillation.

Analytical Characterization Methods

While specific protocols for Einecs 282-351-1 are unpublished, standard techniques apply:

-

FT-IR Spectroscopy: Confirm carboxylate (≈1550–1650 cm⁻¹) and ammonium (≈2500–3000 cm⁻¹) vibrations .

-

NMR Spectroscopy: NMR should show tert-butyl protons (δ 1.0–1.2 ppm) and ethanolamine methylene groups (δ 3.3–3.7 ppm).

-

Mass Spectrometry: ESI-MS in positive ion mode may reveal the protonated ethanolamine moiety (m/z 62.1) and carboxylate anion (m/z 171.2).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume